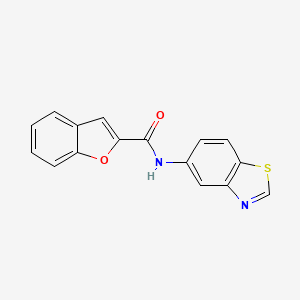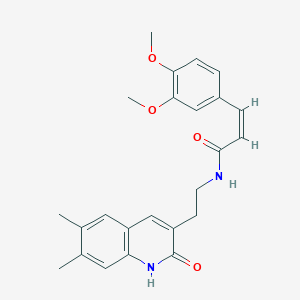
ポマリドミド 4'-PEG2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide 4'-PEG2-amine is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (Proteolysis Targeting Chimeras) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
科学的研究の応用
Pomalidomide 4'-PEG2-amine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
Pomalidomide 4’-PEG2-amine is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Mode of Action
The compound incorporates an E3 ligase ligand plus a PEG2 linker with a terminal amine, ready for conjugation to a target protein ligand . This structure allows it to bind to cereblon, enabling the recruitment of specific proteins for degradation . This process is part of the PROTAC (Proteolysis-Targeting Chimeras) technology, a strategy used to selectively degrade disease-causing proteins .
Biochemical Pathways
The primary biochemical pathway affected by Pomalidomide 4’-PEG2-amine is the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation . This process can influence various downstream effects, depending on the proteins targeted.
Pharmacokinetics
Pomalidomide, a related compound, is known to be absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose . More than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .
Result of Action
The molecular and cellular effects of Pomalidomide 4’-PEG2-amine’s action depend on the specific proteins targeted for degradation. In the context of multiple myeloma, pomalidomide has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . It has shown robust clinical activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
生化学分析
Biochemical Properties
Pomalidomide 4’-PEG2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a functionalized cereblon ligand, which means it can bind to cereblon, a protein that serves as a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex .
Cellular Effects
Pomalidomide 4’-PEG2-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the cereblon protein, which plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pomalidomide 4’-PEG2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a cereblon ligand, it binds to cereblon, thereby modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex .
Dosage Effects in Animal Models
The effects of Pomalidomide 4’-PEG2-amine vary with different dosages in animal models
Metabolic Pathways
Pomalidomide 4’-PEG2-amine is involved in certain metabolic pathways. It is extensively metabolized prior to excretion, with clearance pathways including cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4'-PEG2-amine involves the conjugation of Thalidomide with a PEG linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent.
PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to obtain Pomalidomide 4'-PEG2-amine in high purity
Industrial Production Methods
Industrial production of Pomalidomide 4'-PEG2-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and PEG linker are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
化学反応の分析
Types of Reactions
Pomalidomide 4'-PEG2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide 4'-PEG2-amine with modified functional groups, which can be used for further research and applications .
類似化合物との比較
Similar Compounds
Thalidomide-PEG2-C2-NH2: Similar structure but without the hydrochloride group.
Thalidomide-O-amido-PEG3-C2-NH2: Incorporates a 3-unit PEG linker instead of a 2-unit PEG linker.
Thalidomide-5-NH-PEG2-NH2 hydrochloride: Another variant with a different linker structure
Uniqueness
Pomalidomide 4'-PEG2-amine is unique due to its specific linker structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it particularly suitable for certain applications in PROTAC technology and targeted protein degradation .
特性
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBZEYIXXZHGNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2357506.png)

![Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2357509.png)


![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)
![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)
![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)


